Product packaging for 1-Azabicyclo[2.2.2]oct-2-ylmethanol(Cat. No.:CAS No. 27783-89-7)

1-Azabicyclo[2.2.2]oct-2-ylmethanol

Cat. No.: B3050673
CAS No.: 27783-89-7
M. Wt: 141.21 g/mol
InChI Key: YUZMBZAYRWUWCN-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]oct-2-ylmethanol, registered under 27783-89-7, is a high-value chemical building block characterized by its quinuclidine scaffold, which incorporates a nitrogen atom within a rigid bicyclic framework and a hydroxymethyl functional group . This unique structure, with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol, is of significant interest in medicinal chemistry and drug discovery . The compound serves as a versatile synthon and a critical precursor for the synthesis of more complex molecules, particularly those designed to interact with biological targets . The quinuclidine core is a privileged structure in pharmacology, known for its ability to modulate enzymatic activity and interact with central nervous system receptors . For instance, related alkaloids containing the 1-azabicyclo[2.2.2]octane moiety are known to bind to neurotransmitter receptors, such as the GABAA receptor, influencing inhibitory signaling pathways in the brain . Furthermore, this structural motif is explored in the development of therapeutics for a range of conditions, including cognitive disorders, schizophrenia, and Alzheimer's disease . As a supplier, we provide this compound as a solid with a stated purity of 95% or higher, ensuring consistency for your research applications . This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B3050673 1-Azabicyclo[2.2.2]oct-2-ylmethanol CAS No. 27783-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZMBZAYRWUWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276138, DTXSID80902770
Record name 1-Azabicyclo[2.2.2]octane-2-methanol
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URL https://comptox.epa.gov/dashboard/DTXSID10276138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27783-89-7
Record name 1-Azabicyclo[2.2.2]octane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Derivatization Pathways of 1 Azabicyclo 2.2.2 Oct 2 Ylmethanol

Mechanistic Studies of Reactions Involving the 1-Azabicyclo[2.2.2]octane Core

The 1-azabicyclo[2.2.2]octane, or quinuclidine (B89598), skeleton is a defining feature that imparts unique reactivity to the molecule. Its rigid, caged structure influences the availability of the nitrogen's lone pair and the reactivity of adjacent C-H bonds.

Investigation of the Tertiary Amine's Role in Reactivity and Lewis Basicity

The tertiary amine within the quinuclidine core is a dominant center of reactivity. Its basicity and nucleophilicity are fundamental to its chemical behavior. Unlike acyclic tertiary amines such as triethylamine, the bicyclic structure of quinuclidine locks the ethyl groups, preventing the conformational changes that typically accompany protonation or coordination. This rigidity has significant consequences for its basicity.

In the gas phase, where solvation effects are absent, quinuclidine exhibits a basicity nearly identical to that of triethylamine. chem960.com This suggests that the inductive effects of the alkyl groups are the primary determinants of basicity. However, in aqueous solution, the order of basicity is often scrambled due to the competing effects of induction and solvation. chem960.com The high nucleophilicity of the quinuclidine nitrogen is attributed to the unhindered nature of its lone pair, making it an effective catalyst and reagent in various organic transformations. For example, the related compound 1,4-diazabicyclo[2.2.2]octane (DABCO) is a well-known nucleophilic catalyst. researchgate.net

The Lewis basicity of the quinuclidine amine allows it to function as a potent ligand for metal centers and as a catalyst in base-promoted reactions. researchgate.netznaturforsch.com The ability of the protonated amine to form hydrogen-bonded ion pairs can be crucial in reaction mechanisms, as demonstrated in the synthesis of isoxazole (B147169) derivatives using DABCO. researchgate.net

Table 1: Comparison of Gas-Phase Basicity

Compound Structure Gas-Phase Basicity (kJ/mol) Key Feature
Quinuclidine Bicyclic Amine 952.5 chem960.combohrium.com Rigid, caged structure.
Triethylamine Acyclic Amine 951.0 chem960.com Flexible alkyl chains.
Ammonia Exhibits the lowest gas-phase basicity among these, but is a stronger base in aqueous solution due to enhanced hydrogen bonding. chem960.com

Mechanisms of C-H Activation and Functionalization Catalyzed by Quinuclidine Derivatives

Quinuclidine derivatives have been employed in transition metal-catalyzed reactions that proceed via C-H activation. The nitrogen atom of the quinuclidine core can play a crucial role as an internal ligand or directing group, facilitating the metal-catalyzed cleavage of otherwise inert C-H bonds. Several fundamental mechanisms govern these transformations, including oxidative addition, concerted metalation-deprotonation (CMD), and Heck-type insertions. liverpool.ac.uk

Oxidative Addition: Common for late transition metals in low oxidation states (e.g., Iridium(I), Rhodium(I)), where the metal center inserts directly into the C-H bond. liverpool.ac.uk

Concerted Metalation-Deprotonation (CMD): This pathway is typical for late transition metals in high oxidation states and involves a simultaneous metalation and deprotonation step, often facilitated by a base.

Heck-Type Insertion: This mechanism involves the insertion of an alkene or alkyne into a metal-hydride bond, followed by reductive elimination, and is characteristic of palladium and rhodium catalysis.

A notable example involves the use of cinchonine, a complex alkaloid containing a quinuclidine moiety, in catalysis. In a proposed mechanism for ruthenium-catalyzed olefination, it is postulated that the quinuclidine nitrogen forms an ion pair with a carboxylate group, while the hydroxyl group activates an alkene for an intramolecular Michael addition, demonstrating the cooperative role of the functional groups. researchgate.net

Oxidation-Reduction Pathways of the Azabicyclic System

The 1-azabicyclo[2.2.2]octane system can participate in various oxidation-reduction reactions. The tertiary amine can be oxidized to the corresponding N-oxide, a common transformation for tertiary amines, typically using oxidants like hydrogen peroxide or m-CPBA. For instance, quinuclidine N-oxide can be prepared and subsequently used in reactions where it directs metallation to the C-2 position.

The bicyclic framework itself can undergo oxidation and reduction. The related compound, 1-azabicyclo[2.2.2]octan-4-ol, can be oxidized to the corresponding ketone, quinuclidin-4-one, or reduced to the parent quinuclidine. researchgate.net The oxidation to the ketone can proceed through radical intermediates under certain conditions. google.com

Furthermore, quinuclidine derivatives have demonstrated activity as reductive quenchers in photochemically induced processes. They can act as single electron transfer (SET) agents, donating an electron to an excited-state species. This ability to act as a hydrogen atom and electron donor highlights a key redox pathway for the quinuclidine system.

Exploration of Nucleophilic and Electrophilic Reactivity of the 1-Azabicyclo[2.2.2]octane Framework

The nucleophilic character of the bridgehead nitrogen is one of the most significant features of the quinuclidine framework. This high nucleophilicity allows it to act as a catalyst in numerous reactions, such as the Morita-Baylis-Hillman reaction, and to readily participate in nucleophilic substitution reactions. researchgate.net The unhindered nature of the nitrogen's lone pair makes it a stronger nucleophile than sterically encumbered amines.

Reactions with electrophiles are common. The most basic reaction is protonation by acids to form quaternary ammonium (B1175870) salts. More complex electrophiles, such as alkyl halides, readily react with the nitrogen to form quaternary quinuclidinium salts. The framework can also be functionalized through reactions with electrophiles after deprotonation (C-H activation), as seen in the reaction of lithiated quinuclidine N-oxide with formaldehyde. While the nitrogen atom is the primary site of nucleophilic attack, reactions can also be directed to other parts of the molecule. For example, in related azabicyclic systems, the participation of the nitrogen atom as an internal nucleophile can influence the outcome of electrophilic additions to double bonds within the structure.

Advanced Strategies for Chemical Modification and Functionalization

Beyond the reactivity of the core amine, the methanol (B129727) moiety at the C-2 position offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives.

Derivatization of the Methanol Moiety

The primary alcohol group of 1-Azabicyclo[2.2.2]oct-2-ylmethanol is amenable to a range of standard alcohol derivatization reactions. The proximity of the basic nitrogen atom can potentially influence these reactions, either through intramolecular catalysis or by requiring protection/protonation steps.

Esterification: A primary route for derivatization is the formation of esters. This can be achieved through reaction with various carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. A patent describing the synthesis of esters from related 1-azabicycloalkanols highlights the reaction of the hydroxyl group with acids like diphenylacetic acid and benzilic acid to produce compounds with specific therapeutic activities. The resulting esters, for example, 3-benziloyloxy-1-azabicyclo[2.2.2]octane, are formed in good yields. Similarly, the formation of acetate (B1210297) esters from hydroxylated quinuclidines is a well-established modification. google.com

Other Potential Derivatizations:

Oxidation: Analogous to the oxidation of other hydroxylated quinuclidines, the primary alcohol of this compound can be oxidized. researchgate.net Mild oxidation would yield the corresponding aldehyde, (1-azabicyclo[2.2.2]octan-2-yl)methanal, while stronger conditions could produce the carboxylic acid, 1-azabicyclo[2.2.2]octane-2-carboxylic acid.

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis, reacting an alkoxide form of the molecule with an alkyl halide.

Replacement of Hydroxyl Group: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by a variety of nucleophiles to introduce other functional groups.

These derivatization strategies allow for the fine-tuning of the molecule's physical and pharmacological properties by introducing new functional groups onto the stable quinuclidine scaffold.

Quaternization Reactions of the Bridged Nitrogen Atom

The tertiary bridgehead nitrogen atom in the 1-azabicyclo[2.2.2]octane (quinuclidine) skeleton is a key feature of its chemical reactivity. This nitrogen possesses a lone pair of electrons, making it nucleophilic and basic. Consequently, it readily undergoes quaternization reactions with various electrophiles, most commonly alkyl halides, to form quaternary ammonium salts. This process transforms the neutral parent molecule into a positively charged species, which can significantly alter its physical properties and biological activity.

The quaternization of quinuclidine derivatives, such as those derived from this compound, is a standard and efficient synthetic transformation. The reaction typically involves treating the quinuclidine derivative with an appropriate alkylating agent. For instance, N-alkyl monoquaternary derivatives can be prepared by reacting a 3-substituted quinuclidine, like quinuclidin-3-ol, with an alkyl bromide in a dry solvent such as acetone. nih.gov This methodology is broadly applicable and allows for the introduction of a wide variety of alkyl chains at the nitrogen atom.

A notable application of this reaction is the synthesis of N-benzyl derivatives. These compounds have been shown to possess potent and broad-spectrum antimicrobial activity. nih.gov The quaternization with substituted benzyl (B1604629) bromides introduces an aromatic moiety, and the nature of the substituents on the benzyl ring can be modulated to fine-tune the biological efficacy of the resulting quaternary salt. nih.gov For example, derivatives with halogen substituents (chlorine or bromine) on the benzyl ring have demonstrated particularly strong antimicrobial potential. nih.gov

The general scheme for the quaternization of a substituted quinuclidine is presented below:

Table 1: Examples of Quaternization Reactions of Quinuclidine Derivatives This table is for illustrative purposes and shows general reaction types.

Quinuclidine Starting MaterialAlkylating AgentSolventProduct TypeReference
Quinuclidin-3-olAlkyl Bromide (e.g., C8H17Br to C16H33Br)Dry AcetoneN-Alkyl Quaternary Quinuclidinium Bromide nih.gov
Quinuclidine OximesSubstituted Benzyl BromideNot SpecifiedN-Benzyl Quaternary Quinuclidinium Bromide nih.gov
Quinuclidin-3-ol1,8-dibromooctaneDry MethanolBisquaternary Derivative nih.gov

The formation of these quaternary salts is a cornerstone in the derivatization of the quinuclidine scaffold, providing a straightforward method to access compounds with diverse properties and potential applications. nih.gov The high reactivity of the bridgehead nitrogen makes this transformation robust and high-yielding for a wide range of substrates.

Selective Introduction of Diverse Substituents onto the Azabicyclic Ring

Beyond derivatization at the nitrogen atom or the inherent functional groups, the introduction of substituents directly onto the carbon framework of the azabicyclic ring is crucial for creating structurally complex and functionally diverse molecules. Several synthetic strategies have been developed to achieve the selective functionalization of the quinuclidine core.

One powerful method involves the α-lithiation of quinuclidine N-oxide (QNO). liverpool.ac.uk In this approach, the parent quinuclidine is first oxidized to the corresponding N-oxide. This modification activates the adjacent α-protons, allowing for their removal by a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be trapped with various electrophiles, leading to the introduction of a substituent at the C2 position of the quinuclidine ring. liverpool.ac.uk This strategy provides a pathway to functionalized quinuclidines that can be used in asymmetric catalysis. liverpool.ac.uk

Another advanced approach for constructing highly substituted quinuclidine derivatives is through transition-metal-catalyzed reactions. An iridium-catalyzed intramolecular allylic dearomatization reaction has been successfully employed for the asymmetric synthesis of indolenine-fused quinuclidines. chinesechemsoc.org This method transforms planar aromatic starting materials into complex three-dimensional molecules with high diastereoselectivity and enantioselectivity. chinesechemsoc.org The resulting polycyclic structures feature versatile functional groups that can be further transformed. chinesechemsoc.org For example, the imine group in the product can be readily reduced or converted to an enamine. chinesechemsoc.org

Furthermore, specific substituents can be introduced through multi-step synthetic sequences starting from functionalized precursors. For instance, the synthesis of 3,4-diphenyl-1-azabicyclo[2.2.2]octane involves the reaction of the quinuclidine core with phenylmagnesium bromide. ontosight.ai Other synthetic routes may start from a precursor like quinuclidine-3-one, which can be transformed through a series of reactions including the formation of carboxylate intermediates and subsequent hydrogenation to introduce functionality at specific positions on the ring. google.com

Table 2: Strategies for Introducing Substituents onto the Quinuclidine Ring

MethodologyKey Reagents/CatalystPosition of SubstitutionType of Substituent/StructureReference
α-Lithiation of N-OxideLDA, ElectrophileC2Various (depends on electrophile) liverpool.ac.uk
Ir-Catalyzed Allylic Dearomatization[Ir(cod)Cl]₂, Feringa LigandMultiple positions via ring fusionFused Indolenine Ring System chinesechemsoc.org
Grignard ReactionPhenylmagnesium BromideC3, C4Phenyl groups ontosight.ai
Multi-step synthesis from KetoneVarious, including Raney NickelC3Carboxylate-derived groups google.com

These methods highlight the versatility of the quinuclidine scaffold and the various chemical pathways available to access a wide array of substituted derivatives, each with unique structural and electronic properties.

Late-Stage Functionalization Approaches for Complex Quinuclidine Derivatives

Late-stage functionalization (LSF) has emerged as a powerful strategy in modern organic synthesis and medicinal chemistry. mpg.denih.gov This approach focuses on introducing chemical modifications at a late point in a synthetic sequence, allowing for the direct derivatization of complex, drug-like molecules. mpg.de This avoids the need for lengthy de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships. nih.gov LSF is particularly valuable for complex scaffolds like quinuclidine, enabling the rapid generation of novel derivatives from a common advanced intermediate. rsc.org

The core challenge of LSF is to develop highly selective reactions that can tolerate the diverse functional groups present in complex molecules. mpg.de Significant progress has been made in C-H functionalization chemistry, which aims to directly convert a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. rsc.org For complex heterocyclic systems like quinuclidine derivatives, this allows for precise modification of the ring system without disturbing other functional groups.

One prominent area of LSF involves the use of hypervalent iodine(III) reagents. rsc.org These reagents are known for their mild reaction conditions and high functional group tolerance, making them ideal for the late-stage modification of sensitive substrates. rsc.org They can mediate a variety of transformations, including amination, azidation, and halogenation, on diverse heterocyclic cores. rsc.org Another successful approach is the use of transition-metal catalysis. For example, iridium-catalyzed C-H methylation has been developed for the ortho-methylation of benzoic acids, a method that has been successfully applied to the LSF of marketed drugs to create analogues with improved metabolic stability. nih.gov

For complex quinuclidine derivatives built from this compound, LSF strategies could be envisioned to:

Introduce C-H functionalization on the quinuclidine ring or on other aromatic moieties that may have been added to the core structure.

Modify existing functional groups under mild conditions that preserve the core bicyclic structure.

Rapidly create a library of analogues from a single advanced quinuclidine intermediate, allowing for efficient screening for desired properties.

The application of LSF principles to quinuclidine chemistry holds significant promise for the discovery of new chemical entities with tailored biological activities, building upon the complex and stereochemically rich core provided by precursors like this compound.

Table 3: Overview of Relevant Late-Stage Functionalization Concepts

LSF ApproachKey FeaturesPotential Application to QuinuclidinesReference
C-H FunctionalizationDirect conversion of C-H bonds; increases synthetic efficiency.Selective introduction of alkyl, aryl, or heteroatom groups on the quinuclidine ring. mpg.de
Hypervalent Iodine(III) ReagentsMild conditions, high functional group tolerance.Amination, azidation, or halogenation of the quinuclidine scaffold or its derivatives. rsc.org
Transition-Metal Catalysis (e.g., Iridium)High selectivity (e.g., ortho-direction); applicable to complex molecules.Methylation or other alkylation at specific positions to enhance properties like metabolic stability. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Azabicyclic Research

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Analysis

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-Azabicyclo[2.2.2]oct-2-ylmethanol and its derivatives. The use of high-field magnets (e.g., 400 MHz and above) provides superior signal dispersion, which is critical for resolving the complex and often overlapping proton (¹H) and carbon (¹³C) signals inherent to the rigid, cage-like structure of the quinuclidine (B89598) core. preprints.org This enhanced resolution allows for the precise determination of chemical shifts and coupling constants, which are fundamental to structural elucidation. mdpi.comlibretexts.org

In the context of this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the bicyclic framework and the hydroxymethyl substituent. The stereochemical relationship between the substituent at the C2 position and the rest of the molecule can be investigated using advanced 2D NMR techniques. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks, allowing for the tracing of connectivity within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): By detecting long-range correlations between protons and carbons (typically over two to three bonds), HMBC is crucial for piecing together the molecular skeleton and confirming the position of substituents. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for stereochemical assignments. It detects protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY can establish the relative orientation of the hydroxymethyl group by observing correlations to specific protons on the quinuclidine ring.

The diastereoselectivity of reactions involving these chiral building blocks is often determined by analyzing the crude ¹H NMR spectra of the products. dtu.dk The integration of these advanced NMR methods provides a comprehensive picture of the molecule's constitution and relative stereochemistry. dtu.dk

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Quinuclidine Core Note: Chemical shifts are illustrative and can vary based on solvent and specific substitution patterns.

Position Illustrative ¹H Chemical Shift (ppm) Illustrative ¹³C Chemical Shift (ppm)
C2-H 3.5 - 4.0 65 - 70
CH₂OH 3.4 - 3.8 60 - 65
Bridgehead C-H 2.8 - 3.2 55 - 60

Utilization of High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful and essential technique used to unambiguously confirm the elemental composition of newly synthesized compounds like this compound and its derivatives. mdpi.compwr.edu.pl Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. umb.edu

For this compound (C₈H₁₅NO), HRMS would confirm the exact mass of its protonated ion [M+H]⁺ at 142.1226, calculated for C₈H₁₆NO⁺. This level of accuracy rules out other potential formulas. The technique is routinely used in the final characterization of synthesized compounds to provide unequivocal proof of their identity. dtu.dk

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through fragment analysis. By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragments, a fragmentation pattern can be established. This pattern serves as a fingerprint for the molecule and helps to confirm the connectivity of its atoms, corroborating the structure determined by NMR. For the quinuclidine framework, characteristic fragmentation pathways can be identified, further validating the presence of the 1-azabicyclo[2.2.2]octane core. nist.gov

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination

While NMR and HRMS provide powerful evidence for chemical structure and connectivity, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. rsc.org For chiral molecules like the enantiomers of this compound, single-crystal X-ray diffraction is the gold standard for assigning the absolute configuration (R or S) of its stereocenters. researchgate.net

The process involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of each atom can be determined, yielding accurate bond lengths, bond angles, and torsion angles. researchgate.net

This technique has been successfully applied to various derivatives of 1-azabicyclo[2.2.2]octane. researchgate.netresearchgate.netgoogle.com For example, crystallographic studies on quinuclidine adducts have provided detailed insights into the structural changes that occur upon coordination. rsc.org In the study of novel anticancer agents based on a quinuclidinone core, single-crystal X-ray analysis was used to unequivocally confirm the structure of the synthesized compounds. researchgate.net The data obtained from X-ray crystallography is often deposited in crystallographic databases and serves as the ultimate proof of structure.

Table 2: Example Crystallographic Data for a Quinine-Zn(II) Polymeric Complex This table illustrates the type of data obtained from an X-ray crystallography experiment on a complex containing a related azabicyclic moiety (quinine). researchgate.net

Parameter Value
Chemical Formula C₂₀H₂₅ClN₂O₆SZn
Crystal System Monoclinic
Space Group C2
a (Å) 20.5035(5)
b (Å) 9.7943(2)
c (Å) 11.7814(4)
β (°) 96.578(2)

Integration of Other Advanced Spectroscopic Methods (e.g., EELS in functionalized nanomaterials)

Beyond the core techniques of NMR, MS, and X-ray crystallography, other advanced spectroscopic methods can be integrated to probe specific properties of materials incorporating the 1-azabicyclo[2.2.2]octane framework. One such technique is Electron Energy Loss Spectroscopy (EELS), which is particularly valuable in the characterization of functionalized nanomaterials. researchgate.net

EELS is typically performed within a Transmission Electron Microscope (TEM) and involves analyzing the energy distribution of electrons that have passed through a thin sample. The energy lost by the electrons corresponds to atomic and electronic excitations within the material, providing information on elemental composition, chemical bonding, and electronic properties at a high spatial resolution. researchgate.net

In the context of azabicyclic research, if this compound were used to functionalize the surface of a nanoparticle (e.g., silica (B1680970) or a metal oxide), EELS could be employed to:

Map the distribution of elements like nitrogen and oxygen across the nanoparticle, confirming the presence and location of the organic functional group.

Probe changes in the electronic structure at the nanoparticle-molecule interface.

Provide chemical information that is complementary to techniques like Energy-Dispersive X-ray Spectroscopy (EDS), but with higher energy resolution for light elements.

The integration of EELS with energy-filtered TEM (EFTEM) allows for the visualization of the elemental distribution, providing a direct image of how the azabicyclic compound is arranged on the nanomaterial's surface. researchgate.net

Computational and Theoretical Frameworks for Studying 1 Azabicyclo 2.2.2 Oct 2 Ylmethanol and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the intrinsic properties of molecules. arxiv.org

Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying molecular systems due to its balance of computational cost and accuracy. synopsys.comlongdom.org It is employed to investigate the electronic structure and energetics of 1-Azabicyclo[2.2.2]oct-2-ylmethanol and its analogs. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. mdpi.comusd.ac.id

Key applications of DFT for this class of compounds include:

Electronic Structure Analysis: DFT can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's ability to donate or accept electrons, which is crucial for predicting its role in chemical reactions. ccspublishing.org.cnrsc.org

Energetics and Stability: DFT is used to compute the total energy of different molecular conformations and isomers, allowing for the determination of their relative stabilities. This is essential for understanding the conformational preferences of the flexible hydroxymethyl group attached to the rigid bicyclic core. ufms.brdokumen.pub

Reaction Mechanisms: By mapping the potential energy surface, DFT can be used to identify transition states and calculate activation energies for reactions involving this compound, providing a detailed picture of the reaction mechanism. dokumen.pubescholarship.org

Functionals such as B3LYP and M06-2X are often employed, with the choice depending on the specific properties being investigated. cuny.edudokumen.pub For instance, M06-2X is well-suited for studying noncovalent interactions, which can be important in the context of the molecule's biological activity or its behavior in solution. cuny.edu The selection of the basis set, such as the Pople-style 6-31G(d,p) or the more extensive 6-311++G(d,p), also plays a critical role in the accuracy of the calculations. ufms.br

A comparative table of commonly used DFT functionals is presented below:

Functional TypeExamplesStrengths for Studying this compound
Hybrid GGA B3LYP, PBE0Good for general-purpose calculations of geometries and energies. mdpi.comdokumen.pub
Meta-GGA M06-2XSuitable for systems with non-covalent interactions and for thermochemistry. cuny.edu
Range-Separated Hybrid CAM-B3LYPPerforms well for excited states and systems with diffuse electrons. rsc.org

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio and DFT methods for modeling large molecular systems. uomustansiriyah.edu.iqnih.gov These methods are based on Hartree-Fock theory but introduce parameters derived from experimental data to simplify the calculations. uomustansiriyah.edu.iquni-muenchen.de This parameterization allows for the rapid calculation of molecular properties like heats of formation, molecular geometries, and dipole moments. uomustansiriyah.edu.iqresearchgate.net

Both AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewikipedia.org PM3 is essentially a reparameterization of AM1, with differences in the parameter values and the core repulsion function. nih.govwikipedia.org While AM1 may use some parameter values from spectroscopic measurements, PM3 treats them as optimizable values. wikipedia.org

Key features of AM1 and PM3 include:

They are significantly faster than DFT, making them suitable for initial conformational searches and for studying large numbers of molecules. researchgate.net

They can provide reasonable predictions for ground-state geometries and heats of formation for many organic molecules. uomustansiriyah.edu.iqresearchgate.net

AM1 has been noted to be an improvement over its predecessor, MNDO, particularly in describing hydrogen bonds. nih.gov

However, it is important to be aware of their limitations. The accuracy of semi-empirical methods is dependent on the quality of the parameterization for the specific elements and chemical environments present in the molecule. uni-muenchen.dearxiv.org For instance, their performance can be less reliable for molecules containing second-row elements or for describing hypervalent compounds. uni-muenchen.de

A comparison of AM1 and PM3 methods is provided in the table below:

MethodBasis of ParameterizationKey Differences from the OtherTypical Applications
AM1 Derived from experimental data and spectroscopic measurements. wikipedia.orgDiffers from PM3 in parameter values and the number of Gaussian functions for the core repulsion function. wikipedia.orgCalculation of heats of formation, molecular geometries, and dipole moments for organic molecules. uomustansiriyah.edu.iqresearchgate.net
PM3 Parameters are treated as optimizable values. wikipedia.orgUses two Gaussian functions for the core repulsion function. wikipedia.orgSimilar to AM1, widely used for modeling organic molecules. uomustansiriyah.edu.iqwikipedia.org

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a rigorous framework for studying reaction mechanisms and characterizing transition states. iupac.orgrsc.org These methods are crucial for obtaining a fundamental understanding of the chemical transformations involving this compound and its analogs. researchgate.net

The process of studying a reaction mechanism using ab initio methods typically involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures on the potential energy surface. ims.ac.jp

Finding the Transition State: The transition state, which is a first-order saddle point on the potential energy surface, represents the highest energy barrier along the reaction pathway. ims.ac.jpucsb.edu Locating the transition state is often a challenging computational task. ims.ac.jp

Verifying the Transition State: A frequency calculation is performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed links the desired species.

These calculations provide critical information about the reaction, including the activation energy, which is the energy difference between the reactants and the transition state. ucsb.edu This information is vital for predicting reaction rates and understanding the factors that influence the reaction's feasibility and selectivity. iupac.org For complex reactions, multiple reaction pathways and transition states may exist, and ab initio calculations can help to identify the most favorable route. escholarship.org The lifetime of a transition state is extremely short, on the order of femtoseconds. nih.govnih.gov

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior and macroscopic properties of molecules that arise from their underlying quantum mechanical nature.

Computational methods are employed to systematically explore the possible conformations and their relative energies. This process typically involves:

Conformational Search: A systematic or stochastic search of the molecule's conformational space is performed to identify low-energy conformers.

Energy Minimization: The geometries of the identified conformers are optimized using quantum mechanical or molecular mechanics methods to find their local energy minima.

Population Analysis: The relative populations of the conformers at a given temperature are calculated using the Boltzmann distribution, which relates the population of a conformer to its energy.

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to validate the computed structures and gain a deeper understanding of the molecule's properties. researchgate.net

NMR Spectroscopy: The calculation of nuclear magnetic resonance (NMR) chemical shifts is a valuable application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net By comparing the calculated chemical shifts for different conformers with the experimental spectrum, it is possible to determine the dominant conformation in solution. researchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. osti.gov The calculated spectrum can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. usd.ac.idosti.gov For example, the characteristic broad O-H stretch and C-O vibration of the primary alcohol in this compound can be identified and analyzed through computational methods.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet or visible light. rsc.orgresearchgate.net This allows for the prediction of the wavelength of maximum absorption (λmax) and can help to interpret the experimental UV-Vis spectrum.

The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model and the predicted molecular structures and properties. researchgate.netosti.gov

Computational Insights into Reaction Intermediates and Pathways

The study of reaction mechanisms involving this compound and its analogs heavily relies on computational chemistry to characterize short-lived reaction intermediates. york.ac.ukyork.ac.uk These methods allow for the investigation of species that are difficult to observe experimentally due to their transient nature. york.ac.uk Computational approaches typically begin by mapping the potential energy surface of a reaction to identify stationary points, including reactants, products, and transition states. smu.edu

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are employed to delineate the precise pathway connecting these stationary points, offering a step-by-step view of the energetic changes throughout the reaction. smu.edunih.gov For a more detailed analysis, the Unified Reaction Valley Approach (URVA) can be used. smu.edu This method examines the reaction path and its curvature to partition the mechanism into chemically relevant phases, such as reactant preparation, bond breaking/formation at the transition state, and product formation. smu.edu

In the context of reactions involving the 1-azabicyclo[2.2.2]octane scaffold, computational modeling can predict transition-state energies to guide the development of stereoselective pathways. For instance, in glycosylation reactions, the stability and reactivity of various intermediates, which can range from covalent species to more dissociated ions, dictate the stereochemical outcome. universiteitleiden.nl Computational studies are crucial for characterizing these intermediates and understanding how they lead to specific anomers. universiteitleiden.nl The development of machine learning interatomic potentials (MLIPs), sometimes trained on reaction databases, provides a powerful tool for efficiently exploring complex reaction pathways and locating transition state geometries with quantum mechanical accuracy. scholarsportal.info

Theoretical Characterization of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure and properties of this compound are significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonds (IMHBs). As an amino-alcohol, the molecule contains both a hydrogen bond donor (the hydroxyl group) and an acceptor (the tertiary nitrogen atom). The formation of an O-H···N intramolecular hydrogen bond plays a dominant role in determining the molecule's conformational preferences and energy. nih.gov

Computational modeling is essential for characterizing these interactions. The lowest energy conformation can be predicted, revealing the propensity for IMHB formation. rsc.org Theoretical calculations on simple amino-alcohols like 2-aminoethanol and 3-aminopropanol have shown that they are stabilized by O-H···N IMHBs. nih.gov The strength and geometry of these bonds can be precisely calculated. For instance, factors like the length of the carbon chain separating the functional groups influence the bond strength, with computations helping to identify the optimal arrangement. nih.gov

Intermolecular interactions are equally critical, providing the forces for recognition and packing in condensed phases. gla.ac.uk Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantitatively describe both strong hydrogen bonds and weaker interactions like C-H···O contacts. gla.ac.uk Visual analysis tools, including mapping electrostatic potentials onto molecular surfaces or using the Independent Gradient Model (IGM), allow for the clear characterization of non-covalent interactions between molecules. nih.govresearchgate.net These analyses reveal preferable binding sites, which are crucial for understanding molecular recognition phenomena. gla.ac.uk

Table 1: Theoretical Approaches to Characterizing Non-Covalent Interactions.
MethodApplicationKey InsightsReference
Ab Initio CalculationsStudying IMHBs in amino-alcoholsConfirms stabilization via O-H···N bonds and relates chain length to bond strength. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Quantitative description of inter- and intramolecular bondsAnalyzes electron density at bond critical points to characterize H-bonds and weaker van der Waals interactions. gla.ac.ukmdpi.com
Independent Gradient Model (IGM) / Non-Covalent Interaction (NCI) PlotVisual analysis of non-covalent interactionsIdentifies and characterizes interactions between molecular fragments based on electron density gradients. researchgate.net
Symmetry-Adapted Perturbation Theory (SAPT)Partitioning of interaction energyDecomposes the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. mdpi.com

Theoretical Insights into Reactivity, Selectivity, and Thermochemistry

The reactivity of this compound is fundamentally governed by its electronic structure. Computational quantum chemistry provides powerful tools to explore these relationships. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can identify the nucleophilic and electrophilic centers of the molecule.

Furthermore, the electrostatic potential (ESP) mapped onto the molecule's electron density surface is a valuable tool for visualizing reactive sites. nih.gov Regions of negative potential (typically colored red) indicate areas rich in electrons that are susceptible to electrophilic attack, such as the nitrogen and oxygen atoms. Conversely, regions of positive potential (blue) highlight electron-poor areas prone to nucleophilic attack. In host-guest systems, intermolecular interactions can significantly influence the ESP of the constituent molecules, altering their reactivity. nih.gov For example, the formation of hydrogen bonds can modulate the electron density distribution and thus the chemical properties of the functional groups involved. nih.gov

The rigid bicyclic framework of the 1-azabicyclo[2.2.2]octane core makes its derivatives, including this compound, valuable as chiral ligands and catalysts in asymmetric synthesis. a2bchem.com Computational chemistry has become an indispensable tool for predicting and rationalizing the stereoselectivity observed in such reactions. rsc.org

By modeling the transition states of competing reaction pathways that lead to different stereoisomers, chemists can calculate their relative free energies (ΔΔG‡). The stereochemical outcome of a reaction is determined by the energy difference between these diastereomeric transition states. A lower energy transition state corresponds to the major product formed. State-of-the-art computational methods can often predict enantiomeric ratios with high accuracy, providing powerful mechanistic insight. rsc.org These predictive capabilities are crucial for the rational design of new, more effective asymmetric catalysts, allowing for in silico screening before undertaking extensive experimental work. rsc.org

Experimental measurements for quinuclidine (B89598) have established its thermodynamic properties, including heat capacities and enthalpies of phase transitions. nist.gov Such data are critical for benchmarking and validating computational methods, which can then be applied to more complex derivatives. Quantum chemical calculations can provide theoretical values for the gas-phase enthalpy of formation, which can be related to condensed-phase data through the calculation or approximation of enthalpies of sublimation or vaporization. mdpi.com

Table 2: Selected Thermochemical Data for 1-Azabicyclo[2.2.2]octane (Quinuclidine).
PropertyValueTemperature (K)Phase TransitionReference
Enthalpy of Transition (ΔHtrs)5.226 kJ/mol196Crystalline II → Crystalline I nist.gov
Entropy of Transition (ΔStrs)26.52 J/mol·K196Crystalline II → Crystalline I nist.gov
Enthalpy of Fusion (ΔHfus)5.860 kJ/mol430Crystalline I → Liquid nist.gov
Entropy of Fusion (ΔSfus)13.6 J/mol·K430Crystalline I → Liquid nist.gov

1 Azabicyclo 2.2.2 Oct 2 Ylmethanol As a Key Synthetic Building Block and Catalyst

Design and Development of Novel Catalytic Systems Based on 1-Azabicyclo[2.2.2]octane Derivatives

The 1-azabicyclo[2.2.2]octane, or quinuclidine (B89598), framework is a cornerstone in the development of advanced catalytic systems due to its rigid bicyclic structure. This conformational rigidity allows for the precise spatial arrangement of functional groups, making it a privileged scaffold for creating effective catalysts and ligands for asymmetric synthesis. chinesechemsoc.orgchinesechemsoc.org Quinuclidine derivatives are extensively used as both organocatalysts and as chiral ligands in metal-based catalysis. chinesechemsoc.orgchinesechemsoc.org Their applications span a wide range of asymmetric processes, including Morita-Baylis-Hillman reactions, Sharpless dihydroxylation reactions, and phase-transfer catalytic reactions. chinesechemsoc.orgchinesechemsoc.org

The design of these catalysts often involves synthesizing chiral versions of the quinuclidine core to induce enantioselectivity. For instance, the development of an iridium-based catalytic system using a chiral ligand derived from the Feringa ligand has enabled the asymmetric construction of various quinuclidine derivatives with excellent yields and high enantioselectivity (up to >99% ee). chinesechemsoc.orgchinesechemsoc.org Computational tools, such as Density Functional Theory (DFT), are frequently employed to understand the reaction mechanisms and the origin of stereoselectivity, which aids in the rational design of more efficient catalysts. chinesechemsoc.orgchinesechemsoc.orgacs.org

In dual-catalytic systems, quinuclidine can act as a nucleophilic catalyst to activate substrates. For example, in the asymmetric Michael-Stetter cascade between salicylaldehyde (B1680747) and dimethyl acetylenedicarboxylate (B1228247) (DMAD), quinuclidine activates the DMAD, which then reacts with a salicylate (B1505791) ion. acs.org This adduct is then intercepted by a second chiral N-heterocyclic carbene (NHC) catalyst, leading to the formation of a chiral benzofuranone. acs.org The development of constrained bicyclic β-amino acids based on the bicyclo[2.2.2]octane structure, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), has also led to new organocatalysts. nih.gov Tripeptides containing ABOC have been shown to catalyze aldol (B89426) reactions with high enantioselectivity. nih.gov

Table 1: Research Findings on Catalytic Systems Based on 1-Azabicyclo[2.2.2]octane Derivatives

Catalyst/Ligand TypeReaction CatalyzedRole of 1-Azabicyclo[2.2.2]octane DerivativeKey Research Findings
Iridium/Feringa Ligand SystemIntramolecular Allylic DearomatizationForms a chiral catalytic system for the asymmetric synthesis of quinuclidine derivatives.Yields ranging from 68%–96%, high diastereoselectivity (up to >20/1 dr), and excellent enantioselectivity (up to >99% ee) were achieved. chinesechemsoc.orgchinesechemsoc.org
Quinuclidine and Chiral NHCAsymmetric Michael-Stetter CascadeQuinuclidine acts as a nucleophilic catalyst to activate dimethyl acetylenedicarboxylate (DMAD).The dual-catalyst system facilitates the formation of chiral benzofuranones. DFT calculations elucidated the reaction mechanism. acs.org
ABOC-containing TripeptideAldol ReactionServes as a covalent organocatalyst.The catalyst provided a range of aldol products with high enantioselectivity. nih.gov
Chiral Diamine Ligands (DABO)Copper-Catalyzed Henry ReactionForms a chiral complex with copper to catalyze the asymmetric reaction.New chiral ligands derived from 1,2-diaminobicyclo[2.2.2]octane proved efficient in this transformation. nih.gov

Applications in Materials Chemistry, e.g., Functionalization of Nanomaterials

The unique structural features of 1-azabicyclo[2.2.2]octane derivatives make them valuable in materials chemistry, particularly for the surface modification and functionalization of nanomaterials. mdpi.com This functionalization can create novel hybrid materials with tailored properties for applications in catalysis, sensing, and biomedical fields. mdpi.comnih.gov

A significant area of application is in catalysis, where immobilizing quinuclidine-based catalysts onto nanoparticle supports facilitates catalyst separation and recycling, a crucial advantage for industrial processes. researchgate.net Magnetic nanoparticles (e.g., Fe₃O₄) are particularly attractive as supports because they can be easily recovered from a reaction mixture using an external magnet. researchgate.netresearchgate.net For example, a double-charged diazoniabicyclo[2.2.2]octane dichloride has been grafted onto a silica-coated magnetic nanoparticle (Fe₃O₄@SiO₂) to create a reusable catalyst for the synthesis of pyran-annulated heterocyclic compounds in water. researchgate.net

Furthermore, functionalizing nanoparticles with chiral quinuclidine derivatives can impart chirality to the nanomaterial surface. researchgate.net These chiral-modified nanoparticles are increasingly being used as catalysts in enantioselective transformations. researchgate.net Strategies involve creating stable suspensions of nanoparticles modified with chiral ligands, which can then be used in reactions like asymmetric hydrosilylation, allylic alkylation, and Suzuki-Miyaura coupling. researchgate.net For instance, gold nanoparticles have been functionalized with cytotoxic metabolites using green synthesis methods for intracellular delivery in cancer therapy. nih.gov The functionalization of iron oxide nanoparticles with a gold-198 (B156924) layer, a PEG linker, and a monoclonal antibody has been explored for combined radionuclide therapy and magnetic hyperthermia in cancer treatment. nih.gov

Table 2: Research Findings on the Functionalization of Nanomaterials with 1-Azabicyclo[2.2.2]octane Derivatives

NanomaterialFunctionalization StrategyApplicationKey Research Findings
Magnetic Nanoparticles (Fe₃O₄)Surface modification with a double-charged diazoniabicyclo[2.2.2]octane chloride silica (B1680970) hybrid.Reusable catalyst for one-pot synthesis of pyran annulated heterocycles.The catalyst was easily separable using an external magnet and showed high efficiency in aqueous media. researchgate.net
Palladium NanoparticlesChirally modified with ligands like (S)-BINAP.Asymmetric Suzuki-Miyaura coupling.The nanoparticle-based catalyst demonstrated enantioselectivity in C-C bond formation. researchgate.net
Gold Nanoparticles (sAuNPs)Adsorption of cytotoxic pyrroloiminoquinone metabolites onto green-synthesized gold nanoparticles.Intracellular drug delivery for cancer therapy.The nanoconjugates showed high cancer cell penetration (80-85%) while retaining significant cytotoxic activity. nih.gov
Iron Oxide/Gold-198 Core-Shell NanoparticlesFunctionalized with a bifunctional PEG linker and monoclonal antibody (trastuzumab).Combined radionuclide therapy and magnetic hyperthermia for HER2-positive cancer.The nanoparticles showed good heating ability and specific binding to HER2-positive cancer cells. nih.gov

Emerging Research Frontiers and Future Directions in 1 Azabicyclo 2.2.2 Oct 2 Ylmethanol Chemistry

Innovations in Green and Sustainable Synthetic Routes

The chemical industry is increasingly focusing on developing environmentally benign synthetic methodologies. For the synthesis of quinuclidine (B89598) derivatives like 1-Azabicyclo[2.2.2]oct-2-ylmethanol, this translates to the exploration of greener reaction media, catalytic systems, and atom-economical transformations.

Recent research has highlighted the use of biocatalytic hydrogenation as a sustainable alternative to traditional metal-catalyzed reductions. For instance, the conversion of a ketone precursor to a chiral alcohol has been demonstrated in a continuous flow reactor using a biocatalyst. This method operates under mild conditions (35°C, 2 bar H₂) and has shown high conversion rates, offering a "slot-in" replacement for metal catalysts like Palladium on carbon (Pd/C). researchgate.net The biocatalytic system also exhibited a significantly higher turnover frequency and total turnover number compared to the metal-catalyzed system, underscoring its potential for process intensification and decarbonization. researchgate.net

Flow chemistry is another innovative approach being applied to the synthesis of heterocyclic compounds. uc.ptresearchgate.netyoutube.com This technology allows for safer and more efficient processes by using smaller reactor volumes and enabling precise control over reaction parameters. youtube.com The synthesis of various heterocyclic cores, including those related to the quinuclidine framework, has been achieved using multi-step flow systems, which can handle potentially hazardous intermediates and minimize operator exposure. uc.pt The use of water as a solvent in flow chemistry further enhances the environmental friendliness of these synthetic routes. youtube.com

Table 1: Comparison of Batch vs. Continuous Flow Biocatalytic Hydrogenation

Parameter Batch Reaction Continuous Flow Reaction
Reaction Time 30 min Continuous
Conditions Mild 35°C, 2 bar H₂
Catalyst Biocatalyst Biocatalyst
Conversion High Full Conversion
Turnover Frequency (min⁻¹) - 65
Total Turnover Number - 20,000

This table summarizes the advantages of continuous flow biocatalytic hydrogenation for the synthesis of chiral quinuclidinol derivatives as reported in a recent study. researchgate.net

Integration of Advanced Computational Chemistry for De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the de novo design of novel molecular structures with desired biological activities. nih.govresearchgate.netuniversiteitleiden.nl For this compound and its derivatives, computational methods are being used to predict their binding affinities and interactions with various biological targets. mdpi.com

In silico techniques such as molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property modeling are employed to design and optimize new drug candidates based on the quinuclidine scaffold. mdpi.comresearchgate.net These methods allow researchers to screen large virtual libraries of compounds and prioritize those with the most promising pharmacological profiles for synthesis and experimental testing. researchgate.netresearchgate.net

Evolutionary algorithms and machine learning methods, particularly deep learning, are at the forefront of de novo drug design. nih.gov These approaches can generate novel molecular structures by combining atomic building blocks in new ways, guided by scoring functions that evaluate their predicted activity and drug-like properties. nih.govuniversiteitleiden.nl For example, variational autoencoders (VAEs) have been used to convert discrete molecular representations into a continuous multidimensional space, facilitating the generation of new drug-like molecules with optimized properties. nih.gov

Table 2: In Silico Tools in Drug Design

Computational Technique Application in Drug Design
Molecular Docking Predicts binding affinity and orientation of a ligand to a target protein.
Molecular Dynamics Simulates the movement of atoms and molecules to study conformational changes and binding stability.
ADMET Modeling Predicts the pharmacokinetic and toxicological properties of a compound.
De Novo Design Algorithms Generates novel molecular structures with desired properties.

This table provides an overview of common in silico techniques and their applications in the design of new therapeutic agents. mdpi.comresearchgate.net

Exploration of New Catalytic Applications and Mechanistic Insights

The unique structural and electronic properties of the quinuclidine framework make its derivatives promising candidates for organocatalysis. nih.govuva.nl The tertiary amine in this compound can act as a Lewis base, while the hydroxyl group can participate in hydrogen bonding, enabling the activation of substrates in various asymmetric reactions. uva.nl

Derivatives of quinuclidine have been successfully employed as organocatalysts in reactions such as Michael additions, aldol (B89426) reactions, and halogenations. nih.govbuchler-gmbh.com Research is ongoing to explore new catalytic applications and to gain deeper mechanistic insights into how these catalysts operate. For instance, modifications to the quinuclidine ring have been shown to significantly influence catalyst activity and enantioselectivity. nih.gov

Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, are being used to elucidate the transition states and reaction mechanisms of organocatalytic reactions involving quinuclidine derivatives. acs.org Understanding these mechanisms at a molecular level is crucial for the rational design of more efficient and selective catalysts. uva.nl Furthermore, quinuclidine derivatives have been investigated as catalysts in photochemically induced processes, acting as single electron transfer (SET) catalysts. acs.org

Development of High-Throughput Methodologies for Derivatization

To fully explore the chemical space around the this compound scaffold, high-throughput synthesis and screening methods are essential. These approaches enable the rapid generation and evaluation of large libraries of derivatives, accelerating the discovery of new compounds with desired properties. nih.govchemrxiv.org

Automated synthesis platforms, often incorporating flow chemistry, are being developed to streamline the derivatization process. labmanager.comtechnologynetworks.com These systems can perform multiple reactions in parallel or sequentially, with automated purification and analysis steps. uc.pt For example, stopped-flow synthesis has been proposed as an efficient method for generating combinatorial libraries on a micro-molar scale, minimizing reagent consumption while allowing for rapid reaction optimization. nih.gov This approach, integrated with machine learning algorithms, can guide further experiments and enhance the efficiency of the drug discovery cycle. nih.gov

Synergistic Approaches with Other Chemical Disciplines

The development of novel applications for this compound and its derivatives is being driven by synergistic collaborations with other chemical disciplines.

In medicinal chemistry , the quinuclidine core is a well-established scaffold for targeting a variety of receptors and enzymes. nih.gov Its derivatives have shown potential as anticholinergic, antihistamine, and antiparasitic agents. nih.gov The integration of computational design and high-throughput synthesis is accelerating the discovery of new therapeutic candidates based on this framework.

In materials science , the rigid bicyclic structure of the quinuclidine moiety can be exploited to create novel polymers and materials with specific properties. Its ability to coordinate with metal ions also opens up possibilities for the development of new catalysts and functional materials. researchgate.net

In chemical biology , fluorescently labeled or biotinylated derivatives of this compound can be used as chemical probes to study biological processes and to identify new protein targets.

The continued exploration of these interdisciplinary synergies will undoubtedly lead to new and exciting discoveries in the chemistry and application of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.